molecular formula C12H8O4 B2388253 1,5-Naphthalenedicarboxylic acid CAS No. 7315-96-0

1,5-Naphthalenedicarboxylic acid

Cat. No.: B2388253
CAS No.: 7315-96-0
M. Wt: 216.192
InChI Key: DFFZOPXDTCDZDP-UHFFFAOYSA-N
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Description

1,5-Naphthalenedicarboxylic acid is an organic compound with the molecular formula C12H8O4 It is a derivative of naphthalene, featuring two carboxylic acid groups attached to the 1 and 5 positions of the naphthalene ring

Scientific Research Applications

1,5-Naphthalenedicarboxylic acid has numerous applications in scientific research:

Safety and Hazards

When handling 1,5-Naphthalenedicarboxylic acid, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

The transformation of accessible and renewable biomass resources into functionalized chemicals and polymer monomers has been one of the significant research fields in biorefinery. The key bottleneck is the lack of green technologies to synthesize those products traditionally manufactured from fossil feedstock .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Naphthalenedicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 1,5-dimethylnaphthalene using oxidizing agents such as potassium permanganate or nitric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, this compound is often produced by the catalytic oxidation of naphthalene derivatives. For example, the oxidation of 1,5-dimethylnaphthalene in the presence of a cobalt or manganese catalyst can yield high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthalenedicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Naphthalenedicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specialized polymers and materials that require specific structural characteristics .

Properties

IUPAC Name

naphthalene-1,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c13-11(14)9-5-1-3-7-8(9)4-2-6-10(7)12(15)16/h1-6H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFZOPXDTCDZDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2C(=O)O)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7315-96-0
Record name 1,5-naphthalenedicarboxylic acid
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